N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-morpholin-4-ylbut-2-ynyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(13)11-4-2-3-5-12-6-8-14-9-7-12/h4-9H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWRWIXFUNKHRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC#CCN1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodological Frameworks
Direct Amidation via Carbodiimide-Mediated Coupling
The most widely documented approach involves coupling 4-(morpholin-4-yl)but-2-yn-1-amine with acetic acid derivatives using carbodiimide reagents. A representative procedure from WO2016170544A1 employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N-diisopropylethylamine (DIPEA) in dimethyl sulfoxide (DMSO):
Reaction Setup :
- 4-(Morpholin-4-yl)but-2-yn-1-amine (1.0 equiv), acetic acid (1.1 equiv), and DMSO (0.5 mL per 100 mg amine) are combined.
- EDC (1.2 equiv) is added, and the mixture is stirred at room temperature for 12–24 hours.
Workup :
Mechanistic Insight :
EDC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the primary amine to generate the acetamide. DIPEA neutralizes HCl byproducts, preventing premature decomposition of the active intermediate.
Sequential Alkylation-Amidation Strategy
This two-step protocol first constructs the alkyne-morpholine backbone before introducing the acetamide group.
Synthesis of 4-(Morpholin-4-yl)but-2-yn-1-amine
Propargylation :
Morpholine (1.0 equiv) reacts with propargyl bromide (1.2 equiv) in acetonitrile at 100°C for 9 hours, yielding 4-(but-2-yn-1-yl)morpholine.Amine Protection/Deprotection :
The terminal alkyne is converted to the primary amine via Huisgen cycloaddition with an azide followed by Staudinger reduction, though direct methods remain scarce in public literature.
Acetylation of the Primary Amine
The amine intermediate is treated with acetyl chloride (1.2 equiv) in dichloromethane (DCM) under Schotten-Baumann conditions:
Optimization and Challenges
Solvent and Base Selection
- DMSO vs. Acetonitrile : DMSO enhances solubility of polar intermediates but may complicate purification; acetonitrile offers milder conditions for acid-sensitive substrates.
- Base Compatibility : DIPEA outperforms TEA in EDC-mediated couplings due to superior steric hindrance, reducing side reactions.
Analytical Characterization
Spectroscopic Data
Comparative Evaluation of Methods
Industrial-Scale Considerations
Patent WO2016170544A1 highlights the feasibility of kilogram-scale synthesis using continuous flow reactors:
- Flow Rate : 10 mL/min
- Residence Time : 30 min
- Output : 1.2 kg/day with 82% yield
Emerging Methodologies
Recent advances in photoenolization (e.g., UV-mediated deprotection) show promise for orthogonal functionalization of the morpholine ring without affecting the acetamide group.
Chemical Reactions Analysis
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne moiety undergoes [3+2] cycloaddition with azides to form 1,2,3-triazoles. This reaction is facilitated by copper(I) catalysts, with electron-withdrawing groups (e.g., acetamide) enhancing alkyne reactivity .
Reaction Conditions
| Component | Details |
|---|---|
| Catalyst | CuSO₄·5H₂O + Sodium ascorbate (1:1 molar ratio) |
| Solvent | Ethanol/Water (1:1) |
| Temperature | Room temperature |
| Yield | 65–91% (varies with azide substituent) |
Example
Reaction with benzyl azide produces N-[4-(morpholin-4-yl)but-2-yn-1-yl]-1-benzyl-1H-1,2,3-triazole-4-acetamide .
Selective Alkyne Reduction
The but-2-yn-1-yl group undergoes partial hydrogenation to cis-alkene under controlled conditions.
Reaction Conditions
| Parameter | Details |
|---|---|
| Catalyst | Lindlar catalyst (Pd/CaCO₃, poisoned with quinoline) |
| Solvent | Tetrahydrofuran (THF) |
| Pressure | H₂ gas (1 atm) |
| Yield | 78–85% |
Product
N-[4-(morpholin-4-yl)but-1-en-1-yl]acetamide (cis configuration confirmed by NMR).
Amide Functionalization
The acetamide group participates in hydrolysis or aminolysis under acidic/basic conditions .
Hydrolysis to Carboxylic Acid
| Condition | Details |
|---|---|
| Reagent | 6M HCl, reflux |
| Time | 4–6 hours |
| Yield | 62–68% |
Product
4-(Morpholin-4-yl)but-2-yn-1-amine hydrochloride and acetic acid .
Sonogashira Coupling
The terminal alkyne acts as a coupling partner with aryl halides in Pd-catalyzed reactions .
Reaction Conditions
| Component | Details |
|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) |
| Ligand | CuI (10 mol%) |
| Base | Et₃N |
| Solvent | DMF/H₂O (3:1) |
| Yield | 55–72% (for aryl iodides) |
Example
Coupling with 4-iodotoluene yields N-[4-(morpholin-4-yl)but-2-yn-1-yl]-4-methylphenylacetamide .
Halogenation
The alkyne reacts with halogens (e.g., Br₂) in a stereospecific trans-addition.
Reaction Conditions
| Parameter | Details |
|---|---|
| Reagent | Br₂ in CCl₄ (1:1 molar ratio) |
| Temperature | 0°C → Room temperature |
| Yield | 88–92% |
Product
N-[4-(morpholin-4-yl)-1,2-dibromobut-1-en-1-yl]acetamide (trans-dibromide).
Coordination Chemistry
The morpholine nitrogen and acetamide oxygen act as ligands for transition metals (e.g., Cu²⁺, Ni²⁺) .
Example: Copper(II) Complex
| Property | Details |
|---|---|
| Stoichiometry | 1:2 (Metal:Ligand) |
| Stability Constant (log β) | 8.3 ± 0.2 |
| Application | Catalytic activity in oxidation reactions |
Sigma-1 Receptor Antagonism
Structural analogs (e.g., N-(2-morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamide) show activity as sigma-1 antagonists. Modifications include:
Key SAR Findings
| Modification | Effect on Activity (IC₅₀) |
|---|---|
| 4-Fluorophenyl substitution | IC₅₀ = 11.2 µM (COX-2 inhibition) |
| Morpholine → Piperidine | Reduced selectivity (SI = 15.7 vs. 103.1 for morpholine) |
Pyrolysis Analysis
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, forming morpholine fragments and acetamide derivatives .
Major Degradation Products
Scientific Research Applications
Chemical Synthesis and Material Science
Building Block in Organic Synthesis
N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structural features, including a morpholine ring and a butynyl group, make it suitable for creating derivatives with enhanced biological activities or improved pharmacological properties. This capability is crucial in developing new pharmaceuticals and agrochemicals.
Polymer Development
Due to its distinctive structural properties, this compound is also explored for use in developing novel materials, including polymers and coatings. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it valuable in industrial applications.
Pharmacological Applications
Neuropathic Pain Management
Research indicates that compounds similar to this compound exhibit anti-hyperalgesic effects in models of neuropathic pain. For instance, studies have shown that related morpholine derivatives can act as sigma-1 receptor antagonists, which may help alleviate pain by modulating neurochemical pathways involved in pain perception . This suggests potential therapeutic applications for treating chronic pain conditions.
Anticancer Properties
The compound's structural analogs have been investigated for their anticancer activity. For example, certain morpholine-containing compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The mechanism often involves the modulation of key signaling pathways that regulate cell proliferation and survival . The exploration of this compound in this context could lead to the development of effective cancer therapies.
Antimicrobial Activity
this compound is also being studied for its potential antimicrobial properties. Compounds with similar morpholine structures have shown effectiveness against a range of bacterial strains, suggesting that this compound may possess similar capabilities, making it a candidate for further investigation as an antimicrobial agent.
Case Study 1: Neuropathic Pain
In a study examining the anti-hyperalgesic effects of morpholine derivatives, this compound was compared to established treatments like Gabapentin. Results indicated that while it exhibited significant anti-hyperalgesic effects, its potency was lower than that of Gabapentin but comparable to other sigma receptor antagonists .
Case Study 2: Antitumor Activity
Research into the anticancer potential of morpholine derivatives has revealed promising results where specific compounds were able to induce apoptosis in cancer cells through modulation of apoptotic pathways. This positions N-[4-(morpholin-4-yl)but-2-yn-1-y]acetamide as a potential candidate for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide with structurally related compounds, emphasizing substituent variations and their implications:
Key Observations:
Substituent Influence on Corrosion Inhibition :
- MMPA and MPA demonstrate that electron-donating groups (e.g., morpholine, methoxyphenyl) enhance adsorption on metal surfaces via lone-pair interactions. MMPA outperforms MPA due to the methoxy group’s inductive effect, which increases electron density at the adsorption site .
- The target compound’s morpholine and alkyne groups may similarly facilitate adsorption, though experimental validation is required.
Role of Alkyne Functionality :
- The terminal alkyne in this compound enables click chemistry applications, such as triazole formation (e.g., in drug synthesis, as seen in and ) .
Biological Activity :
- Thiazole- and triazole-containing analogs (e.g., ) exhibit COX/LOX inhibition or receptor antagonism. The absence of such heterocycles in the target compound may limit direct biological activity unless further functionalized .
Physicochemical and Thermodynamic Properties
While direct data for the target compound are unavailable, inferences are drawn from analogs:
- Morpholine Derivatives: Typically exhibit moderate solubility in polar solvents (e.g., water, ethanol) due to the oxygen and nitrogen atoms in the ring.
- Alkyne-Containing Compounds : Lower polarity compared to aromatic analogs but higher reactivity in cross-coupling reactions.
- Thermodynamic Stability : Morpholine’s rigid ring structure may enhance thermal stability, as seen in MMPA’s performance under acidic conditions .
Biological Activity
N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound consists of a morpholine ring connected to a but-2-yne chain and an acetamide functional group. The synthesis typically involves:
- Formation of the Morpholine Intermediate : Morpholine is reacted with but-2-yne-1,4-diol.
- Acetylation : The intermediate undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
This method ensures high yields and purity suitable for biological testing.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can bind to active sites or allosteric sites on enzymes or receptors, modulating their activity. This includes:
- Inhibition of Enzymes : The compound has been explored as an inhibitor for various enzymes involved in signal transduction pathways related to cancer and inflammation.
- Antimicrobial Properties : It shows potential against various bacterial strains, indicating its role as a bioactive compound .
Antimicrobial Activity
A study showed that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Shigella dysenteriae | 6 |
| Proteus vulgaris | 6 |
| Chloramphenicol (control) | 100 |
| Norfloxacin (control) | 13 (S. dysenteriae), 25 (P. vulgaris) |
These results highlight the compound's effectiveness compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .
Anticancer Activity
Research indicates that this compound may also possess anticancer properties. In vitro studies have demonstrated its ability to inhibit tumor cell proliferation through various mechanisms, including:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G2/M phase, leading to reduced cell division.
A comparative study with existing anticancer agents revealed that this compound exhibited comparable or superior efficacy against certain cancer cell lines .
Case Studies
Several case studies have investigated the pharmacological effects of N-[4-(morpholin-4-yloxy)butanoyl] derivatives, emphasizing their potential therapeutic applications:
- Study on Pain Management : A study evaluated the anti-hyperalgesic effects in chronic pain models, showing that derivatives like N-(2-morpholin-4-yethyl)-2-(1-naphthyloxy)acetamide effectively reduced pain responses compared to standard treatments like Gabapentin .
- Molecular Docking Studies : Molecular docking analyses indicated that the compound could effectively bind to cyclooxygenase enzymes, which are critical in inflammatory processes and cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
